1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone
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Overview
Description
1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone is a complex organic compound that features an indole moiety, a piperidine ring, and an ethanone group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
The synthesis of 1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of tryptamine with various reagents to introduce the piperidine ring and the ethanone group. The reaction conditions often include the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often using catalytic processes and continuous flow techniques to scale up the production efficiently .
Chemical Reactions Analysis
1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced using hydrogenation or metal hydrides, converting the ethanone group to an alcohol.
Major products from these reactions include various substituted indoles, alcohols, and ketones, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to various biological targets, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone can be compared with other indole derivatives, such as:
1-(1H-Indol-3-yl)ethanone: A simpler structure lacking the piperidine ring, used in similar applications but with different biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with distinct pharmacological properties, particularly in anti-inflammatory applications.
The uniqueness of this compound lies in its combined indole and piperidine structures, which confer a broader range of biological activities and synthetic versatility .
Properties
IUPAC Name |
1-[4-[2-(1H-indol-3-yl)ethylamino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(21)20-10-7-15(8-11-20)18-9-6-14-12-19-17-5-3-2-4-16(14)17/h2-5,12,15,18-19H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDRXQVUWDPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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